cis-1,3-Bis(aminomethyl)cyclohexane cis-1,3-Bis(aminomethyl)cyclohexane
Brand Name: Vulcanchem
CAS No.: 10340-00-8
VCID: VC2027076
InChI: InChI=1S/C8H18N2/c9-5-7-2-1-3-8(4-7)6-10/h7-8H,1-6,9-10H2/t7-,8+
SMILES: C1CC(CC(C1)CN)CN
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol

cis-1,3-Bis(aminomethyl)cyclohexane

CAS No.: 10340-00-8

Cat. No.: VC2027076

Molecular Formula: C8H18N2

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

cis-1,3-Bis(aminomethyl)cyclohexane - 10340-00-8

Specification

CAS No. 10340-00-8
Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
IUPAC Name [(1R,3S)-3-(aminomethyl)cyclohexyl]methanamine
Standard InChI InChI=1S/C8H18N2/c9-5-7-2-1-3-8(4-7)6-10/h7-8H,1-6,9-10H2/t7-,8+
Standard InChI Key QLBRROYTTDFLDX-OCAPTIKFSA-N
Isomeric SMILES C1C[C@H](C[C@H](C1)CN)CN
SMILES C1CC(CC(C1)CN)CN
Canonical SMILES C1CC(CC(C1)CN)CN

Introduction

Chemical Identity and Structure

cis-1,3-Bis(aminomethyl)cyclohexane belongs to the cycloaliphatic amine subclass of organic compounds. It features a cyclohexane ring with two aminomethyl (CH₂NH₂) groups attached at the 1 and 3 positions in a cis configuration, meaning both groups are oriented on the same side of the ring plane .

Identification Parameters

The compound is characterized by the following identifying parameters:

ParameterValue
CAS Number10340-00-8
Molecular FormulaC₈H₁₈N₂
Molecular Weight142.24 g/mol
IUPAC Name[(1R,3S)-3-(aminomethyl)cyclohexyl]methanamine
Standard InChIInChI=1S/C8H18N2/c9-5-7-2-1-3-8(4-7)6-10/h7-8H,1-6,9-10H2/t7-,8+
InChIKeyQLBRROYTTDFLDX-OCAPTIKFSA-N
SMILES NotationC1CC(CC(C1)CN)CN

Table 1: Chemical identification parameters for cis-1,3-Bis(aminomethyl)cyclohexane

Common Synonyms

The compound is known by several alternative names in scientific literature and commercial contexts:

  • cis-Hexahydro-m-xylylenediamine

  • cis-1,3-Di(aminomethyl)cyclohexane

  • ((1R,3S)-cyclohexane-1,3-diyl)dimethanamine

  • rel-(1R,3S)-1,3-Cyclohexanedimethanamine

  • 1,3-Cyclohexanedimethanamine, (1R,3S)-rel-

Physical and Chemical Properties

Physical Properties

cis-1,3-Bis(aminomethyl)cyclohexane exhibits the following physical characteristics:

PropertyValue
Physical StateColorless to nearly colorless, clear liquid
Boiling Point220°C
Flash Point106°C
Density0.939-0.946 g/mL (at 20°C)
Refractive Index1.490-1.494 (20°C/D)

Table 2: Physical properties of cis-1,3-Bis(aminomethyl)cyclohexane

Chemical Reactivity

The compound contains two primary amine groups that confer significant nucleophilicity, making it highly reactive toward electrophilic centers. This reactivity forms the basis for its applications in polymer chemistry, particularly in crosslinking reactions .

The cis stereochemistry impacts its reactivity profile compared to the trans isomer, influencing aspects such as steric accessibility of the amine groups and resulting polymer properties when used in curing applications.

Synthesis Methods

Industrial Production

The primary route for commercial manufacturing of cis-1,3-Bis(aminomethyl)cyclohexane is through catalytic hydrogenation of m-xylylenediamine (MXDA) . This process typically produces a mixture that includes both cis and trans isomers, requiring subsequent separation techniques to isolate the cis isomer if high stereochemical purity is required .

The industrial production often yields the compound as part of a mixture with the 1,4-derivative, which requires additional purification steps to obtain isomerically pure material .

Patent Methods

Several patented methods focus on controlling the isomer distribution during synthesis. One notable approach involves an isomerization step that converts cis-isomers of 1,4-bis(aminomethyl)cyclohexane into other isomeric forms, allowing manufacturers to tailor the isomer ratio for specific applications .

These patented methods highlight the industrial importance of controlling stereochemistry in the production of bis(aminomethyl)cyclohexane derivatives for specialized applications .

Applications

Epoxy Resin Curing Agent

The most significant commercial application of cis-1,3-Bis(aminomethyl)cyclohexane is as a curing agent for epoxy resins . The primary amine groups react with epoxide groups to form crosslinked polymers with enhanced mechanical and thermal properties.

The cis configuration provides distinct curing kinetics and resulting polymer properties compared to trans isomers or aromatic diamines. Epoxy systems cured with this compound find applications in coatings, adhesives, composites, and electronic materials where specific performance characteristics are required.

Polyurea Production

The compound reacts with isocyanates to produce polyureas, which are valued for their durability and resistance to environmental degradation . This reaction exploits the nucleophilicity of the amine groups toward the electrophilic carbon of isocyanate groups.

Polyureas derived from cycloaliphatic diamines like cis-1,3-Bis(aminomethyl)cyclohexane demonstrate excellent weatherability, chemical resistance, and mechanical properties, making them suitable for protective coatings and industrial applications .

Isocyanate Synthesis

cis-1,3-Bis(aminomethyl)cyclohexane can undergo phosgenation (reaction with phosgene) to produce isocyanates . The resulting isocyanates serve as important intermediates in the production of polyurethanes and other polymeric materials.

This application represents an upstream value in the polymer production chain, where the stereochemically defined diamine contributes to the development of specialty isocyanates with controlled stereochemistry .

Hazard TypeClassificationHazard StatementSymbol
Acute Toxicity (Oral)Category 4H302: Harmful if swallowedGHS07
Skin CorrosionCategory 1BH314: Causes severe skin burns and eye damageGHS05
Serious Eye DamageCategory 1H318: Causes serious eye damageGHS05

Table 3: GHS hazard classifications for cis-1,3-Bis(aminomethyl)cyclohexane

The compound's signal word is "Danger," reflecting its corrosive nature and potential for serious health effects upon exposure .

ManufacturerProduct NumberQuantityPurityPrice (USD)
TCI ChemicalB41761g>98.0% (GC)$274
TCI ChemicalB41765g>98.0% (GC)$932
TRCB40422850mgNot specified$45
AK Scientific7406AL100mgNot specified$259
AK Scientific7406AL1gNot specified$297

Table 4: Commercial pricing for cis-1,3-Bis(aminomethyl)cyclohexane from various suppliers

This pricing structure reflects the specialized nature of the compound and the technical challenges involved in its stereoselective synthesis and purification.

Research Developments

Recent research has explored broader applications of cycloaliphatic amines like cis-1,3-Bis(aminomethyl)cyclohexane, particularly in advanced materials science. Research directions include:

  • Development of specialized epoxy systems with improved thermal and mechanical properties

  • Investigation of structure-property relationships in polymers cured with stereochemically defined diamines

  • Creation of environmentally resistant coatings based on polyurea chemistry

  • Optimization of synthesis routes to improve stereoselectivity and yield

Patents related to bis(aminomethyl)cyclohexane production methods demonstrate ongoing industrial interest in these compounds, particularly in controlling isomer distribution for tailored applications .

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